5-Methoxy-1-propyl-1H-indole-3-carbaldehyde
Overview
Description
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is a biochemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde is1S/C13H15NO2/c1-3-6-14-8-10(9-15)12-7-11(16-2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde has a molecular weight of 217.27 . It should be stored at a temperature between 28°C .Scientific Research Applications
Nucleophilic Substitution in Indole Chemistry
Indole derivatives, such as 1-Methoxy-6-nitroindole-3-carbaldehyde, have been highlighted for their versatility as electrophiles in nucleophilic substitution reactions. These reactions are crucial for synthesizing 2,3,6-trisubstituted indole derivatives, applicable in creating novel pyrimido[1,2-a]indole derivatives, which could imply potential for developing novel compounds with 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde (Yamada et al., 2009).
Application in Hydrothermal Hydrolysis
The hydrothermal hydrolysis process, often used for extracting phenolic compounds from plants, inadvertently forms derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its methoxy and ethoxymethyl counterparts. This process, while primarily focused on phenolic extraction, highlights the potential chemical transformations and applications of indole carbaldehydes in analytical chemistry and possibly in understanding the chemical behavior of similar compounds (Chen et al., 2014).
Role in Synthesis of Complex Molecules
Research on 5-methoxysalicylic acid conversion into o-quinone monoketal, leading to the synthesis of (±)-calicheamicinone, an antitumor agent, showcases the critical roles such moieties can play in synthesizing complex molecules. This process involves intricate steps, including protection, conversion, and deprotection, underscoring the versatility and potential application of methoxy-substituted indole derivatives in medicinal chemistry (Churcher et al., 1998).
Antimitotic Activities
2-Phenylindole-3-carbaldehydes have been studied for their antimitotic activities in human breast cancer cells, evidencing the potential therapeutic applications of indole derivatives. The inhibition of tubulin polymerization and the resultant cell cycle arrest in cancer cells highlight the pharmacological relevance of such compounds in cancer therapy (Kaufmann et al., 2007).
Chemosensory Applications
The development of chromone Schiff-base receptors for selective metal ion detection, such as aluminum (Al³⁺), demonstrates the application of indole derivatives in chemical sensing. These compounds can serve as highly selective chemodosimeters, offering pathways for environmental monitoring and analytical chemistry (Fan et al., 2014).
properties
IUPAC Name |
5-methoxy-1-propylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-8-10(9-15)12-7-11(16-2)4-5-13(12)14/h4-5,7-9H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBADAAZAKZNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390370 | |
Record name | 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |
CAS RN |
128600-67-9 | |
Record name | 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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